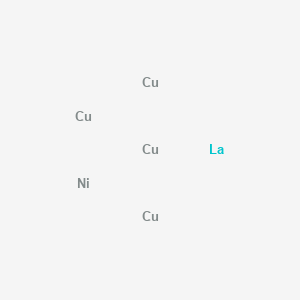
Copper;lanthanum;nickel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper, lanthanum, and nickel form a ternary alloy system that has garnered significant interest due to its unique properties and potential applications. This compound is particularly notable for its hydrogen absorption and desorption behavior, making it a promising candidate for hydrogen storage materials. The combination of these three elements results in a material with distinct physical and chemical characteristics that are valuable in various scientific and industrial fields .
Preparation Methods
The preparation of copper, lanthanum, and nickel alloys typically involves either arc melting or induction melting in an argon atmosphere. High-purity copper (99.9%), lanthanum (99.8%), and nickel (99.99%) are used as starting materials. The alloys are then sealed in evacuated quartz tubes and homogenized at temperatures ranging from 420 to 600°C for up to 400 hours. This is followed by cooling to 400°C at a rate of 9°C per hour and quenching into liquid nitrogen .
Chemical Reactions Analysis
Copper, lanthanum, and nickel alloys undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, lanthanum and nickel can react with hydrogen to form hydrides such as LaNi5Hx. This reaction is reversible, allowing the material to absorb and release hydrogen under different conditions. Common reagents used in these reactions include hydrogen gas and various reducing agents .
Scientific Research Applications
The copper, lanthanum, and nickel alloy system has several scientific research applications:
Nickel-Metal Hydride Batteries: The alloy is used in the production of nickel-metal hydride batteries, which are known for their high energy density and long cycle life.
Superconductivity: Recent studies have shown that nickel-based compounds, including those with copper and lanthanum, exhibit superconducting properties at high pressures and low temperatures.
Mechanism of Action
The mechanism by which copper, lanthanum, and nickel alloys exert their effects is primarily related to their ability to form stable hydrides and their unique electronic properties. For hydrogen storage, the alloy absorbs hydrogen to form hydrides, which can then release hydrogen when the pressure decreases or the temperature increases. In nickel-metal hydride batteries, the alloy’s ability to undergo reversible hydrogen absorption and desorption cycles is crucial for the battery’s performance .
Comparison with Similar Compounds
Copper, lanthanum, and nickel alloys can be compared to other similar compounds, such as:
Copper-Nickel Alloys: These alloys are known for their corrosion resistance and are used in various marine applications.
Lanthanum-Nickel Alloys: These alloys are also used in hydrogen storage and battery applications, but the addition of copper enhances their stability and performance.
Properties
CAS No. |
51912-52-8 |
|---|---|
Molecular Formula |
Cu4LaNi |
Molecular Weight |
451.78 g/mol |
IUPAC Name |
copper;lanthanum;nickel |
InChI |
InChI=1S/4Cu.La.Ni |
InChI Key |
QWVLFDHQWRPSQQ-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Cu].[Cu].[Cu].[Cu].[La] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















